8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound that belongs to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The compound “8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one” is part of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
Tropane alkaloids, which this compound is a part of, are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Tropane alkaloids, which this compound is a part of, are known to affect various biochemical pathways .
Result of Action
Tropane alkaloids, which this compound is a part of, are known to have various biological activities .
Preparation Methods
The synthesis of 8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic scaffold or the oxolan-2-yl group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of drugs .
Comparison with Similar Compounds
8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be compared to other tropane alkaloids, such as tropine and tropinone. While these compounds share a similar bicyclic scaffold, this compound is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(oxolan-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-11-6-9-3-4-10(7-11)13(9)8-12-2-1-5-15-12/h9-10,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTBITIYTIQPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3CCC2CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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